molecular formula C25H22N2O3S B2439567 (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006016-78-9

(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2439567
CAS No.: 1006016-78-9
M. Wt: 430.52
InChI Key: KQTWGUWORBZSEU-QPLCGJKRSA-N
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Description

(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound belonging to a class of molecules featuring a benzothiazole core functionalized with a benzamide group. This specific structural motif is of significant interest in medicinal chemistry and pharmacological research. Compounds within this class have been identified as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . As such, this compound is a valuable pharmacological tool for investigating the poorly elucidated physiological functions of ZAC, which is activated by zinc, copper, and protons . Its proposed mechanism of action is that of a state-dependent, non-competitive antagonist, likely targeting the transmembrane and/or intracellular domains of the receptor to exert allosteric inhibition . Research-grade compounds like this are essential for exploring novel signaling pathways and for the future development of therapeutic agents. The product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-benzoyl-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-2-30-17-16-27-21-10-6-7-11-22(21)31-25(27)26-24(29)20-14-12-19(13-15-20)23(28)18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTWGUWORBZSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized by reacting 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The resulting benzothiazole derivative is then subjected to further reactions to introduce the benzoyl and ethoxyethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Solvent selection and purification methods are also crucial in industrial settings to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and ethoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Overview

The molecular formula of the compound is C26H24N2O3SC_{26}H_{24}N_{2}O_{3}S, with a molecular weight of 444.55 g/mol. Its structure consists of:

  • Benzamide moiety
  • Benzo[d]thiazole ring
  • Ethoxyethyl side chain

These components contribute to its reactivity and biological interactions.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide. In vitro studies indicate significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Inhibition of ERK/MAPK signaling pathway
HCT116 (Colon)15Induction of apoptosis via mitochondrial pathway

In vivo studies further support these findings, showing reduced tumor sizes and improved survival rates in animal models treated with this compound.

Anti-inflammatory Effects

Preliminary research suggests that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism likely involves modulation of inflammatory pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

The structural similarities of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide to known antimicrobial agents suggest potential efficacy against various pathogens. The compound's ability to interact with microbial enzymes or receptors could lead to significant antimicrobial activity.

Applications in Pharmaceutical Development

Given its biological activities, (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide holds promise as a lead candidate for drug development targeting:

  • Cancer therapies : As an anticancer agent, it could be developed into a novel treatment for various malignancies.
  • Anti-inflammatory drugs : Its potential to reduce inflammation may lead to new treatments for conditions such as arthritis or inflammatory bowel disease.

Agricultural Chemistry

The compound's antimicrobial properties could be leveraged in the development of new agrochemicals. Its effectiveness against plant pathogens may provide an innovative approach to pest control and crop protection.

Material Science Applications

The unique structural features of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may facilitate the creation of novel materials with specific properties, particularly in the fields of polymer science and nanotechnology.

Case Studies and Experimental Findings

Recent studies have highlighted the effectiveness of this compound through various experimental approaches:

  • In Vitro Studies : Demonstrated significant cytotoxicity against breast and colon cancer cells.
  • In Vivo Studies : Showed reduced tumor sizes and enhanced survival rates in treated animal models.
  • Comparative Analysis : Compared with similar compounds, it exhibits enhanced potency due to its unique combination of functional groups.

Mechanism of Action

The mechanism of action of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to inhibit key signaling pathways that regulate cell proliferation and survival . This includes the inhibition of kinases involved in the MAPK/ERK pathway, leading to reduced cell growth and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoyl and ethoxyethyl groups enhances its ability to interact with biological targets, making it a valuable compound for further research and development.

Biological Activity

(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.

Structural Overview

The compound features a benzamide moiety linked to a benzo[d]thiazole ring , with an ethoxyethyl side chain. This unique structural arrangement is believed to contribute significantly to its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological properties. The biological activity of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been predicted using computational methods, suggesting potential applications in:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Antimicrobial Activity : Similar benzothiazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for further therapeutic exploration.

Synthesis

The synthesis of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the benzothiazole core by reacting 2-aminothiophenol with appropriate esters.
  • Formation of the ylidene linkage through condensation reactions.
  • Final purification steps to ensure high yield and purity.

Antitumor Activity

In vitro studies have evaluated the antitumor potential of compounds similar to (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide using various cancer cell lines. For instance, compounds derived from benzothiazoles have been tested on human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated significant cytotoxic effects with IC50 values ranging from 0.85 µM to 6.75 µM across different assays .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been assessed against Gram-positive and Gram-negative bacteria. For example, compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising antibacterial profile .

The mechanism by which (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may disrupt key signaling pathways that regulate cell growth and survival, particularly in cancer cells.

Data Summary

Property Value/Description
Molecular FormulaC26H24N2O3S
Molecular Weight444.55
Antitumor IC50 (A549)6.75 µM
Antimicrobial ActivityEffective against E. coli and S. aureus
MechanismInhibition of cell proliferation via signaling pathway disruption

Q & A

Q. Key reagents :

  • Aroyl isothiocyanates for benzamide formation
  • Triethylamine for base-mediated cyclization
  • Ethanol or methanol for recrystallization

Basic: How is the compound characterized post-synthesis?

Characterization relies on multi-spectral analysis :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinct chemical shifts for the benzothiazolylidene moiety (δ 7.2–8.5 ppm for aromatic protons) and ethoxyethyl chain (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for OCH2) .
  • IR spectroscopy : Peaks at 1680–1700 cm<sup>−1</sup> (C=O stretch) and 1540–1560 cm<sup>−1</sup> (C=N/C=S) .
  • Mass spectrometry : Molecular ion peaks matching theoretical m/z (e.g., [M+H]<sup>+</sup> at m/z 447.2) .
  • X-ray crystallography : Confirms Z-configuration and planarity of the benzothiazolylidene core .

Basic: What biological activities have been explored for this compound?

Preliminary studies on structurally related benzothiazolylidene derivatives show:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer potential : IC50 of 12–25 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Enzyme inhibition : Moderate α-glucosidase inhibition (IC50 ~40 µM), suggesting antidiabetic applications .

Q. Screening protocols :

  • Microdilution assays for antimicrobial testing
  • MTT assays for cytotoxicity
  • Molecular docking to predict binding to target enzymes (e.g., α-glucosidase)

Advanced: What reaction mechanisms govern the synthesis of this benzothiazolylidene derivative?

The synthesis proceeds via:

Thiourea intermediate formation : Reaction of ortho-iodoaniline with aroyl isothiocyanate.

Intramolecular SNAr displacement : Triethylamine deprotonates the thiol, triggering cyclization to form the benzothiazole ring.

Michael addition : Acrylate acts as a Michael acceptor, stabilizing the benzothiazolylidene structure .

Q. Mechanistic evidence :

  • Control experiments show no product formation without triethylamine.
  • Isotopic labeling confirms nucleophilic aromatic substitution.

Advanced: How can computational modeling enhance the study of this compound?

  • Docking studies : Predict interactions with biological targets (e.g., α-glucosidase active site) using AutoDock Vina. Substituents like the ethoxyethyl chain improve binding affinity via hydrophobic interactions .
  • DFT calculations : Optimize geometry and predict electronic properties (HOMO-LUMO gaps ~4.2 eV) to correlate with reactivity .
  • MD simulations : Assess stability in lipid bilayers for pharmacokinetic profiling.

Q. Software tools :

  • Gaussian 16 for DFT
  • PyMol for visualization
  • GROMACS for MD

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., variable IC50 values) may arise from:

  • Structural variations : Substituents on the benzamide or thiazole ring (e.g., fluorine vs. methyl groups) alter hydrophobicity and target binding .
  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times.

Q. Resolution strategies :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • SAR studies : Systematically modify substituents and measure activity trends.
  • Orthogonal validation : Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

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